2-(1,3-Benzoxazol-2-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(1,3-Benzoxazol-2-yl)-1H-indene-1,3(2H)-dione is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields such as medicinal, pharmaceutical, and industrial areas due to its broad substrate scope and functionalization potential . The compound exhibits several biological activities, making it a favorable moiety for researchers.
Preparation Methods
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1H-indene-1,3(2H)-dione typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficiency .
Chemical Reactions Analysis
2-(1,3-Benzoxazol-2-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, ethanol, and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction between 2-aminophenol and aromatic aldehyde in acetonitrile at 60°C yields 2-aryl benzoxazole derivatives .
Scientific Research Applications
2-(1,3-Benzoxazol-2-yl)-1H-indene-1,3(2H)-dione has a wide range of scientific research applications. It has been used in the synthesis of various benzoxazole derivatives, which exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant activities . In medicinal chemistry, these derivatives have been explored for their potential to treat infectious diseases, cancer, and inflammatory conditions . Additionally, the compound has applications in the development of new materials and catalysts in the industrial sector .
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2-(1,3-Benzoxazol-2-yl)-1H-indene-1,3(2H)-dione can be compared with other benzoxazole derivatives such as 2-aminophenol-based benzoxazoles and 2-aryl benzoxazoles . These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy. The uniqueness of this compound lies in its broad substrate scope and potential for functionalization, making it a versatile compound for various research and industrial applications .
Properties
CAS No. |
918158-20-0 |
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Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C16H9NO3/c18-14-9-5-1-2-6-10(9)15(19)13(14)16-17-11-7-3-4-8-12(11)20-16/h1-8,13H |
InChI Key |
GOGPPUALSKYEHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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